molecular formula C9H6BrF3O3 B1521403 2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester CAS No. 1214366-07-0

2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester

Cat. No. B1521403
CAS RN: 1214366-07-0
M. Wt: 299.04 g/mol
InChI Key: GKHWRWXANBVFOJ-UHFFFAOYSA-N
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Description

“2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester” is a chemical compound with the IUPAC name methyl 2-bromo-4-(trifluoromethoxy)benzoate . It has a molecular weight of 299.04 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrF3O3/c1-15-8(14)6-3-2-5(4-7(6)10)16-9(11,12)13/h2-4H,1H3 . This indicates the molecular structure of the compound, including the positions of the bromine, trifluoromethoxy, and carboxylate ester groups.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Organic Synthesis

This compound is valuable in organic synthesis, particularly in the preparation of various aromatic compounds. Its benzylic bromine allows for nucleophilic substitution reactions which can be used to introduce a wide range of functional groups .

Medicinal Chemistry

In medicinal chemistry, this ester can be used to synthesize prodrugs or active pharmaceutical ingredients (APIs) that require a trifluoromethoxy phenyl ring as part of their structure, which is often associated with increased metabolic stability and lipophilicity .

Material Science

The compound’s unique structure makes it a candidate for creating polymers with specific properties. The trifluoromethoxy group could impart hydrophobicity , while the benzoic acid moiety could be used to introduce cross-linking capabilities within a polymer matrix .

Catalysis

In catalysis, this ester can be used as a ligand precursor for transition metal complexes. These complexes can be applied in various catalytic processes, including oxidation and cross-coupling reactions .

Analytical Chemistry

As an analytical standard, this compound can help in the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS methods, serving as an internal standard due to its unique mass spectral properties .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of this ester could be explored for the development of novel pesticides or herbicides . The trifluoromethoxy group is known to enhance biological activity in certain agrochemicals .

Environmental Science

This compound can be used in environmental science research to study the degradation of fluorinated compounds in the environment, which is crucial for understanding the ecological impact of organofluorine substances .

Fluorine Chemistry

Lastly, it serves as a key building block in fluorine chemistry for the synthesis of complex fluorinated molecules . The presence of both bromine and trifluoromethoxy groups allows for selective functionalization, which is essential in the field .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-bromo-4-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c1-15-8(14)6-3-2-5(4-7(6)10)16-9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHWRWXANBVFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214366-07-0
Record name 2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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